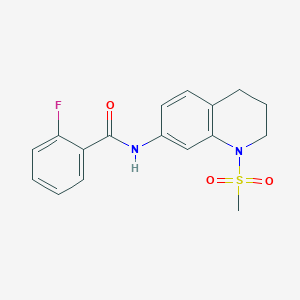

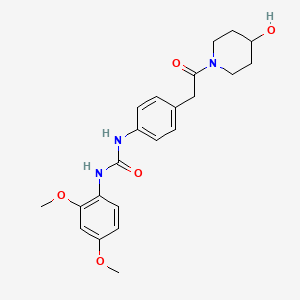

2-fluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinoline derivatives, such as FMQB, is a topic of ongoing research. Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas including medicine, food, catalysts, dyes, materials, refineries, electronics, etc . Protodeboronation of pinacol boronic esters is one of the methods used in the synthesis of such compounds .Scientific Research Applications

Copper(II)-Catalyzed Remote Sulfonylation

Copper(II)-catalyzed remote sulfonylation techniques have been developed for N-(quinolin-8-yl)benzamide derivatives, which produce N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives. This process is noteworthy for generating environmentally benign byproducts and using stable, safe sodium sulfinates as sulfide sources. These methods offer a more environmentally friendly and less odorous alternative to traditional sulfonylation methods (Chengcai Xia et al., 2016).

Antimalarial and COVID-19 Drug Research

Studies have explored the reactivity of N-(phenylsulfonyl)acetamide derivatives, leading to the creation of compounds with potential antimalarial activity and applications in COVID-19 drug research. These studies highlight the importance of the sulfonamide group in developing therapeutics with significant antimalarial activity and potential efficacy against COVID-19 (Asmaa M. Fahim & Eman H. I. Ismael, 2021).

Fluorosulfonyl Heteroarylation

The transition-metal-free and visible-light-mediated radical 1-fluorosulfonyl-2-heteroarylation of alkenes has been developed to access SO2F-containing quinoxalin-2(1H)-ones and related heterocycles. This method is significant for incorporating sulfonyl fluoride groups into molecules, enhancing their biological activities or introducing new functions. This process has been applied to modify other heterocycles and drug molecules, demonstrating its versatility and potential for generating biologically active compounds (Lu Lin et al., 2023).

Zinc(II) Detection

Research into fluorescent sensors for zinc(II) ions has led to the development of chemosensors with a quinoline group as the fluorogenic unit. These sensors exhibit excellent selectivity and sensitivity for zinc(II) over other cations, demonstrating the utility of quinoline derivatives in designing effective tools for metal ion detection and distinguishing between similar ions like zinc(II) and cadmium(II) (Pengxuan Li et al., 2014).

Properties

IUPAC Name |

2-fluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O3S/c1-24(22,23)20-10-4-5-12-8-9-13(11-16(12)20)19-17(21)14-6-2-3-7-15(14)18/h2-3,6-9,11H,4-5,10H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWBAPCFSLZNKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[b]thiophen-5-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2595986.png)

![(E)-4-((2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide](/img/structure/B2595993.png)

![4-(4-methoxybenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2595995.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2595996.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide](/img/structure/B2595997.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-fluorobenzenesulfonamide](/img/structure/B2595998.png)

![Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)pyrrolidin-3-yl]carbamate](/img/structure/B2596002.png)

![5-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2596007.png)

![1-[(4-tert-butylphenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2596008.png)